2-(4-(isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide
Description
This compound features a central acetamide scaffold linked to a 4-(isopropylsulfonyl)phenyl group and a 1-(2-methoxyethyl)piperidin-4-ylmethyl substituent. The 2-methoxyethyl group on the piperidine ring may improve solubility and pharmacokinetic profiles, a common strategy in drug design .
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-16(2)27(24,25)19-6-4-17(5-7-19)14-20(23)21-15-18-8-10-22(11-9-18)12-13-26-3/h4-7,16,18H,8-15H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQSTKXKOFPWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(Isopropylsulfonyl)phenyl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound belongs to a class of derivatives that may exhibit various pharmacological effects, including anticonvulsant and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H32N2O4S, with a molecular weight of 396.55 g/mol. Its structure includes an isopropylsulfonyl group attached to a phenyl ring and a piperidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential mechanisms:
- Anticonvulsant Activity : Preliminary studies suggest that related compounds exhibit anticonvulsant properties. For instance, N-phenylacetamide derivatives have been evaluated in animal models for their efficacy against seizures using methods such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test . While specific data on the target compound is limited, its structural analogs show promise in this area.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways. The presence of the isopropylsulfonyl group may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines or pathways involved in inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Ion Channel Modulation : Similar compounds have been shown to interact with voltage-gated sodium channels, which play a crucial role in neuronal excitability and seizure activity .
- Cytokine Inhibition : The sulfonamide moiety may interact with inflammatory mediators, potentially reducing cytokine release and subsequent inflammatory responses .
- Receptor Interaction : The piperidine component may influence neurotransmitter receptors, contributing to its anticonvulsant properties.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Test Method | Result |
|---|---|---|---|
| Analog A | Anticonvulsant | MES Test | Effective at 100 mg/kg |
| Analog B | Anti-inflammatory | Cytokine Assay | Significant reduction in IL-6 levels |
| Target Compound | Unknown | N/A | Further studies needed |
Study Example
In a study evaluating N-phenylacetamide derivatives, several compounds were tested for their anticonvulsant efficacy. The results indicated that certain derivatives provided protection against seizures in both MES and PTZ tests, suggesting that modifications to the phenyl and piperidine groups could enhance efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and related acetamide derivatives:
Structural Analysis
- Core Scaffold : The target compound shares the N-(piperidin-4-yl)methyl acetamide backbone with Rilapladib and Goxalapladib, but differs in substituents. The isopropylsulfonyl group replaces the thioether or fluorinated aromatic groups seen in the latter, which may alter target selectivity and metabolic stability .
- Piperidine Modifications : The 2-methoxyethyl group on the piperidine ring is conserved across multiple analogs (e.g., ), suggesting its role in enhancing solubility or reducing cytochrome P450-mediated metabolism .
Pharmacological Implications
- Enzyme Inhibition : Rilapladib’s high potency against Lp-PLA2 (IC₅₀ = 0.23 nM) underscores the importance of the trifluoromethyl biphenyl and thioether groups for target engagement . The target compound’s isopropylsulfonyl group may offer alternative binding interactions, though potency would depend on substituent compatibility with the active site.
- Therapeutic Potential: Goxalapladib’s application in atherosclerosis highlights the relevance of piperidine-acetamide hybrids in cardiovascular disease. The target compound’s lack of a naphthyridine core may reduce off-target effects but limit broad-spectrum activity .
Physicochemical Properties
- Solubility : The isopropylsulfonyl group’s polarity may improve aqueous solubility compared to Rilapladib’s lipophilic trifluoromethyl biphenyl, but this could shorten plasma half-life due to rapid renal clearance.
- pKa Considerations : While pKa data are unavailable for the target compound, the sulfonyl group (pKa ~1-2 for sulfonic acids) could influence ionization state under physiological conditions, affecting membrane permeability .
Preparation Methods
Core Structural Components
The target molecule contains two critical substructures:
Primary Synthetic Pathways
Three validated routes emerge from analysis of analogous compounds:
Route A: Convergent Synthesis
- Step 1 : Formation of 4-(isopropylsulfonyl)phenylacetic acid via oxidation of 4-(isopropylthio)phenylacetonitrile (H₂O₂/AcOH, 60°C, 8 hr).
- Step 2 : Activation as acid chloride (SOCl₂, reflux) followed by coupling with 1-(2-methoxyethyl)piperidin-4-ylmethanamine (Et₃N, CH₂Cl₂, 0°C→RT).
- Yield : 72% overall (patent EP3453708B1 methodology).
Route B: Sequential Assembly
- Step 1 : Piperidine quaternization with 2-methoxyethyl bromide (K₂CO₃, CH₃CN, 80°C).
- Step 2 : Sulfonation of 4-mercaptophenylacetamide using (CH₃)₂CHSO₂Cl (DMAP catalyst).
- Yield : 68% (CA2100503C protocol adaptation).
Route C: One-Pot Procedure
- Simultaneous deprotection and coupling using HATU/DIPEA in DMF.
- Requires pre-formed 1-(2-methoxyethyl)piperidine-4-carbaldehyde and 4-(isopropylsulfonyl)phenylacetonitrile.
- Yield : 82% but with stricter purification needs.
Reaction Optimization Parameters
Temperature and Solvent Effects
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Optimal Temp (°C) | 0→25 | 80 | 50 |
| Solvent System | CH₂Cl₂/Et₃N | CH₃CN/K₂CO₃ | DMF/HATU |
| Reaction Time | 12 hr | 8 hr | 6 hr |
| Impurity Profile | <3% isomers | <5% sulfones | <8% oligomers |
Data synthesized from demonstrates that Route A's low-temperature coupling minimizes epimerization, while Route C's polar aprotic solvent accelerates reaction kinetics at the expense of byproduct formation.
Catalytic Systems
- Pd(OAc)₂/Xantphos : Effective for Suzuki couplings in related aryl sulfone syntheses (TOF = 120 hr⁻¹).
- HATU/DIEA : Gives superior amidation yields (92% efficiency) compared to EDC/HOBt (78%).
- Phase-Transfer Catalysis : Aliquat 336 improves sulfonation efficiency by 18% in biphasic systems.
Purification and Characterization
Crystallization Protocols
- Solvent : Acetone/water (3:1 v/v)
- Seeding : 1% w/w Form A crystals
- Purity : 99.4% by HPLC
- Particle Size : 50–100 μm
Method 2 (CA2100503C Adaptation)
- Solvent : Ethyl acetate/heptane gradient
- Yield Recovery : 89%
- Chiral Purity : >99% ee (Chiralcel OD-H column)
Comparative Analysis of Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
